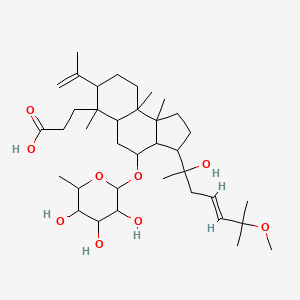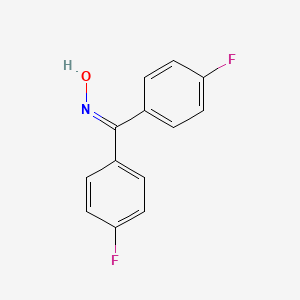
Methanone, bis(4-fluorophenyl)-, oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, bis(4-fluorophenyl)-, oxime is a chemical compound with the molecular formula C13H9F2NO. . This compound is characterized by the presence of two fluorophenyl groups attached to a methanone core, with an oxime functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, bis(4-fluorophenyl)-, oxime typically involves the reaction of bis(4-fluorophenyl)methanone with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the oxime derivative. The general reaction scheme is as follows:
Starting Materials: Bis(4-fluorophenyl)methanone and hydroxylamine hydrochloride.
Reaction Conditions: The reaction is usually conducted in an aqueous or alcoholic medium, with the addition of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Procedure: The bis(4-fluorophenyl)methanone is dissolved in the chosen solvent, and hydroxylamine hydrochloride is added. The mixture is stirred and heated to promote the reaction, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Methanone, bis(4-fluorophenyl)-, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The fluorophenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitrile oxides.
Reduction: Formation of bis(4-fluorophenyl)methanamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Methanone, bis(4-fluorophenyl)-, oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methanone, bis(4-fluorophenyl)-, oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The fluorophenyl groups can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-fluorophenyl)methanone: Lacks the oxime group, making it less reactive in certain chemical reactions.
Bis(4-chlorophenyl)methanone: Similar structure but with chlorine atoms instead of fluorine, leading to different reactivity and biological activity.
Bis(4-bromophenyl)methanone: Contains bromine atoms, which can influence its chemical and biological properties.
Uniqueness
Methanone, bis(4-fluorophenyl)-, oxime is unique due to the presence of both fluorophenyl groups and the oxime functional group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
363-02-0 |
|---|---|
Fórmula molecular |
C13H9F2NO |
Peso molecular |
233.21 g/mol |
Nombre IUPAC |
N-[bis(4-fluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C13H9F2NO/c14-11-5-1-9(2-6-11)13(16-17)10-3-7-12(15)8-4-10/h1-8,17H |
Clave InChI |
HCKGQAZSGFSOBM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=NO)C2=CC=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


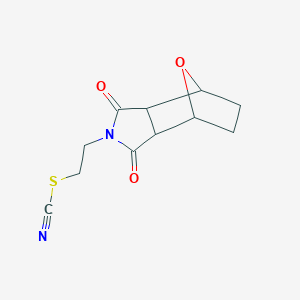
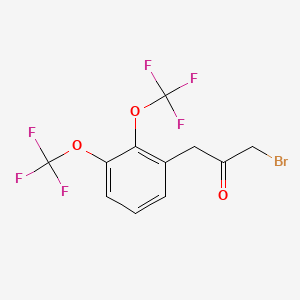

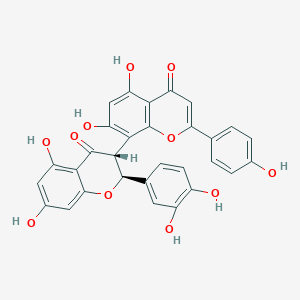
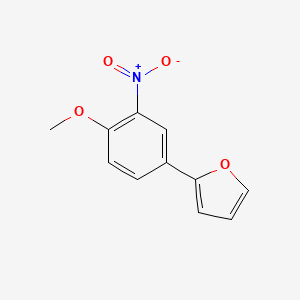
![(4-Sulfanylidene-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridin-1-yl)acetic acid](/img/structure/B14076071.png)

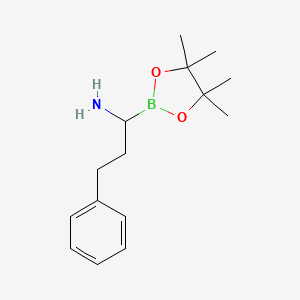
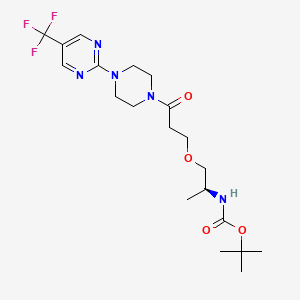
![Benzene, [[(methylthio)phenylmethyl]sulfonyl]-](/img/structure/B14076092.png)

![9-ethyl-6,6-diMethyl-8-(4-Morpholinopiperidin-1-yl)-11-oxo-5a,6,11,11a-tetrahydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride](/img/structure/B14076109.png)
